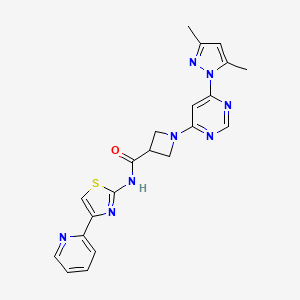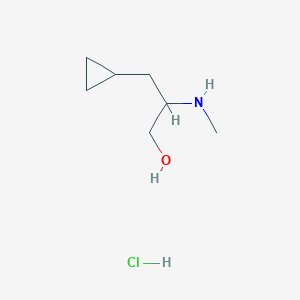
ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols . They play a crucial role in various biological processes and are commonly used in the synthesis of a wide variety of materials .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For esters like “ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate”, common reactions include hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Antiglaucoma Activity
Ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate derivatives have been synthesized and evaluated for their antiglaucoma activity. These derivatives were found to inhibit carbonic anhydrase isoenzymes, suggesting potential applications in glaucoma treatment. The study highlights the synthesis of novel pyrazole carboxylic acid derivatives as more potent inhibitors compared to their parent compounds (Kasımoğulları et al., 2010).
Corrosion Inhibition
Research on pyranpyrazole derivatives, including ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate, has demonstrated their effectiveness as corrosion inhibitors for mild steel. These compounds form an adsorbed film on the metal surface, offering protection in industrial applications. The study employs various analytical techniques to confirm the high efficiency of these inhibitors (Dohare et al., 2017).
Fluorescent Molecule and Herbicide Application
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, synthesized from ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate, shows promise as a novel fluorescent molecule with potential applications in biological imaging. Additionally, certain derivatives exhibit herbicidal activity against specific weeds, indicating utility in agricultural research (Wu et al., 2006).
Synthetic Building Blocks for Heterocyclic Compounds
Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates serve as precursors in the synthesis of various condensed pyrazoles, showcasing their versatility as building blocks in organic synthesis. Their application facilitates the creation of diverse heterocyclic compounds with potential pharmaceutical applications (Arbačiauskienė et al., 2011).
Molecular Structure and Analysis
- Crystal Structure and DFT Studies: Studies on the molecular structure, including crystallography and density functional theory (DFT) analysis, of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, provide insights into the physical and chemical properties of these compounds. Such research aids in understanding the structural basis for their reactivity and potential applications in material science (Viveka et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 5-carbonochloridoyl-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-3-14-8(13)5-4-6(7(9)12)11(2)10-5/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCYYHUYDPBNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197231-79-0 |
Source


|
| Record name | ethyl 5-(carbonochloridoyl)-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2664226.png)





![Methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2664238.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2664239.png)



